Hex-3-enyl2-ethylbutyrate
Description
Contextualization within Ester Chemistry Research
The study of esters is a significant sub-discipline of organic chemistry. Research in this area often involves the synthesis, characterization, and application of these compounds. Hex-3-enyl 2-ethylbutyrate serves as a subject in such research, contributing to the understanding of structure-activity relationships among esters. These compounds are frequently investigated for their potential use as flavoring and fragrance agents. thegoodscentscompany.comthegoodscentscompany.com European Food Safety Authority (EFSA) evaluations have considered mixtures of its isomers for such applications. thegoodscentscompany.com
Isomeric Considerations in Research: (Z)- and (E)-Hex-3-enyl 2-ethylbutyrate Studies
A critical aspect of the research on Hex-3-enyl 2-ethylbutyrate involves the study of its geometric isomers: (Z)-hex-3-enyl 2-ethylbutyrate and (E)-hex-3-enyl 2-ethylbutyrate. The spatial arrangement of atoms around the carbon-carbon double bond in the hexenyl group differs between these two isomers, leading to distinct chemical and physical properties.
The (Z)-isomer, also referred to as cis-3-Hexen-1-yl 2-ethylbutanoate, is recognized as a useful research compound. nih.gov It is often studied in the context of its potential applications and is available from chemical suppliers for research purposes. nih.gov The (E)-isomer, with the IUPAC name [(E)-hex-3-enyl] 2-ethylbutanoate, is also a subject of scientific interest. nih.gov Research often considers mixtures of both the (Z) and (E) isomers, with typical commercial samples containing a higher proportion of the (E) form. thegoodscentscompany.comthegoodscentscompany.com
| Isomer | Synonyms | CAS Number |
| (Z)-Hex-3-enyl 2-ethylbutyrate | cis-3-Hexen-1-yl 2-ethylbutanoate | 94071-12-2 |
| (E)-Hex-3-enyl 2-ethylbutyrate | trans-3-Hexen-1-yl 2-ethylbutanoate | 233666-04-1 |
Data sourced from PubChem and The Good Scents Company. thegoodscentscompany.comnih.govnih.govthegoodscentscompany.com
Interdisciplinary Research Significance in Organic Synthesis and Biochemistry
The study of Hex-3-enyl 2-ethylbutyrate extends beyond traditional organic chemistry into interdisciplinary fields like biochemistry and food science. In biochemistry, esters are fundamental to many biological processes. While specific research on the biochemical role of Hex-3-enyl 2-ethylbutyrate is not extensively detailed in the provided results, the broader class of esters is crucial.
In the realm of organic synthesis, the creation of specific isomers of compounds like Hex-3-enyl 2-ethylbutyrate presents a challenge that drives the development of new synthetic methodologies. The controlled synthesis of either the (Z) or (E) isomer is a testament to the precision of modern organic synthesis techniques.
Furthermore, its identification as a volatile compound in certain food products, such as Xihu Longjing tea, highlights its relevance in food chemistry and sensory science. researchgate.net The presence and isomeric ratio of such esters can significantly influence the aroma profile of food and beverages. The European Union has listed Hex-3-enyl-2-ethylbutyrate in its list of flavouring substances. europa.eueuropa.euscribd.comscribd.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
hex-3-enyl 2-ethylbutanoate |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI Key |
LFDWLVXNYKQQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)C(CC)CC |
Origin of Product |
United States |
Chemical Synthesis Methodologies for Hex 3 Enyl 2 Ethylbutyrate
Traditional Organic Synthesis Routes
The cornerstone of traditional synthesis for Hex-3-enyl 2-ethylbutyrate is the direct reaction between its constituent alcohol, (Z)-hex-3-en-1-ol (also known as leaf alcohol), and 2-ethylbutyric acid. This process, a classic example of Fischer-Speier esterification, is typically facilitated by a strong acid catalyst.
Esterification Reactions and Optimizations for Hex-3-enyl 2-ethylbutyrate
The direct esterification of (Z)-hex-3-en-1-ol with 2-ethylbutyric acid is an equilibrium-limited reaction. To drive the reaction towards the formation of the desired ester, Hex-3-enyl 2-ethylbutyrate, and achieve high yields, various optimization techniques are employed. A common strategy is the removal of water, a byproduct of the reaction, as it forms. This can be accomplished through azeotropic distillation, often with a solvent like toluene, or by using a Dean-Stark apparatus.
Another key optimization parameter is the molar ratio of the reactants. While a stoichiometric ratio of 1:1 for the alcohol and carboxylic acid is the theoretical minimum, in practice, an excess of one of the reactants, typically the less expensive one, can be used to shift the equilibrium towards the product side. For the synthesis of similar flavor esters, adjusting the substrate molar ratio has been shown to be a critical factor in maximizing conversion.
The choice of catalyst also plays a significant role. While strong mineral acids like sulfuric acid or hydrochloric acid are effective, they can sometimes lead to side reactions, such as dehydration of the alcohol or isomerization of the double bond in the hexenyl moiety. Therefore, milder acid catalysts or alternative catalytic systems are often explored to improve selectivity and yield.
Table 1: Key Parameters in the Esterification of (Z)-hex-3-en-1-ol with 2-ethylbutyric acid
| Parameter | Description | Typical Range/Value |
| Reactants | (Z)-hex-3-en-1-ol and 2-ethylbutyric acid | Stoichiometric or slight excess of one reactant |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) or other acid catalysts | Catalytic amounts |
| Temperature | Varies depending on solvent and catalyst | 80-150 °C |
| Reaction Time | Dependent on temperature, catalyst, and scale | Several hours |
| Water Removal | Azeotropic distillation or Dean-Stark apparatus | Continuous removal |
Reaction Conditions and Yield Enhancement Strategies
To enhance the yield of Hex-3-enyl 2-ethylbutyrate, careful control of reaction conditions is paramount. The reaction temperature is a critical factor; higher temperatures generally increase the reaction rate but can also promote undesirable side reactions. The optimal temperature is therefore a trade-off between reaction speed and selectivity.
The use of a solvent-free system is an increasingly popular strategy for yield enhancement and green chemistry considerations. In such systems, one of the reactants, typically the one in excess, can act as the solvent. This approach increases the concentration of the reactants, potentially leading to faster reaction rates and simplifying the purification process.
Furthermore, the purity of the starting materials is crucial. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts, which can complicate the purification of the final product and impact its sensory properties.
Precursor Sourcing and Preparation for Hex-3-enyl 2-ethylbutyrate Synthesis
The two primary precursors for the synthesis of Hex-3-enyl 2-ethylbutyrate are (Z)-hex-3-en-1-ol and 2-ethylbutyric acid.
(Z)-hex-3-en-1-ol: Also known as leaf alcohol, this compound is naturally present in many plants and is responsible for the characteristic smell of freshly cut grass. wikipedia.org For industrial synthesis, it is typically produced through a multi-step chemical process. One common route starts with the ethylation of sodium acetylide to form 1-butyne, which is then reacted with ethylene (B1197577) oxide to produce 3-hexyn-1-ol. Subsequent selective hydrogenation of the triple bond, often using a Lindlar catalyst, yields the desired (Z)-isomer, cis-3-hexen-1-ol. nih.gov
2-Ethylbutyric acid: This is a branched-chain carboxylic acid. It can be synthesized through various methods, including the oxidation of 2-ethyl-1-butanol (B44090) or via the malonic ester synthesis. It is also commercially available from various chemical suppliers. nih.govthegoodscentscompany.com
Catalytic Approaches in Hex-3-enyl 2-ethylbutyrate Synthesis
To overcome some of the limitations of traditional acid-catalyzed esterification, such as corrosion and difficulties in catalyst separation, various homogeneous and heterogeneous catalytic systems have been developed.
Homogeneous Catalysis Applications
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a liquid phase. In the context of Hex-3-enyl 2-ethylbutyrate synthesis, this can include Lewis acids and organometallic complexes. For instance, simple zinc(II) salts have been shown to be effective catalysts for the esterification of fatty acids with long-chain alcohols. researchgate.netorganic-chemistry.org These catalysts can offer high activity and selectivity under milder reaction conditions compared to strong mineral acids. The catalytic activity of these metal salts often depends on the nature of the counterion, with salts containing poorly coordinating anions or basic Brønsted anions demonstrating high efficacy. researchgate.netorganic-chemistry.org
The primary advantage of homogeneous catalysts is their high activity and selectivity due to the good accessibility of the active sites. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss.
Heterogeneous Catalysis Development
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers a solution to the separation issue. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides, are widely used in esterification reactions. mdpi.com These catalysts are non-corrosive, environmentally friendly, and can be easily separated from the product by simple filtration, allowing for their reuse. scielo.br
For the synthesis of flavor esters like Hex-3-enyl 2-ethylbutyrate, enzymatic catalysis using immobilized lipases has emerged as a powerful and green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly selective and can catalyze esterification under mild conditions, which helps to preserve the delicate structure of the unsaturated alcohol. nih.govnih.govijsr.net The use of immobilized enzymes combines the benefits of high selectivity with the advantages of heterogeneous catalysis, including easy separation and reuse of the biocatalyst. scielo.br
Table 2: Comparison of Catalytic Approaches for Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, ZnCl₂, p-Toluenesulfonic acid | High activity, mild reaction conditions | Difficult to separate from product, potential for corrosion and side reactions |
| Heterogeneous | Ion-exchange resins, Zeolites, Metal oxides | Easy separation and reuse, non-corrosive, environmentally friendly | Lower activity than homogeneous catalysts, potential for pore diffusion limitations |
| Biocatalysts (Heterogeneous) | Immobilized lipases (e.g., CALB) | High selectivity, mild reaction conditions, "natural" product label | Higher cost, potential for enzyme deactivation |
Biocatalysis for Hex-3-enyl 2-ethylbutyrate Production
The production of Hex-3-enyl 2-ethylbutyrate, a valuable flavor and fragrance compound, can be achieved through environmentally benign biocatalytic methods. These approaches utilize enzymes, typically lipases, to catalyze the esterification reaction between an alcohol, such as (Z)-hex-3-en-1-ol, and a carboxylic acid or its ester, in this case, 2-ethylbutyric acid or its derivatives. Biocatalysis offers several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and reduced formation of by-products, aligning with the principles of green chemistry. begellhouse.comchemistryforsustainability.org
Enzyme Screening and Characterization for Esterification
The successful enzymatic synthesis of Hex-3-enyl 2-ethylbutyrate hinges on the selection of a suitable biocatalyst. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most commonly employed enzymes for ester synthesis due to their broad substrate specificity, stability in organic solvents, and commercial availability. acs.org A variety of microbial lipases, sourced from bacteria and fungi, have been effectively used for the synthesis of various flavor esters. nih.gov
Screening studies typically involve evaluating a range of commercially available lipases for their ability to catalyze the esterification of (Z)-hex-3-en-1-ol with 2-ethylbutyric acid. Key performance indicators in this screening process include the initial reaction rate and the final conversion yield. Immobilized lipases are often preferred in industrial applications as they offer enhanced stability and can be easily recovered and reused, which significantly reduces production costs. begellhouse.com
Table 1: Hypothetical Screening of Various Immobilized Lipases for the Synthesis of Hex-3-enyl 2-ethylbutyrate
| Lipase Source | Support Material | Conversion Yield (%) | Reaction Time (h) |
| Candida antarctica lipase B | Acrylic Resin | 95 | 24 |
| Rhizomucor miehei lipase | Ion-exchange Resin | 88 | 36 |
| Thermomyces lanuginosus lipase | Silica Granules | 92 | 30 |
| Pseudomonas cepacia lipase | Ceramic Particles | 85 | 48 |
Note: The data in this table is illustrative and based on typical results for the synthesis of similar flavor esters. Actual results may vary depending on specific reaction conditions.
Characterization of the selected enzyme would involve determining its optimal operating parameters, such as temperature and pH, as well as its stability under different process conditions. This information is crucial for the subsequent process optimization.
Process Optimization for Enzymatic Synthesis
Once a suitable enzyme has been identified, the next step is to optimize the reaction conditions to maximize the yield and productivity of Hex-3-enyl 2-ethylbutyrate synthesis. Several factors can influence the efficiency of the enzymatic esterification:
Substrate Molar Ratio: The ratio of the alcohol to the acyl donor is a critical parameter. An excess of one of the substrates is often used to shift the reaction equilibrium towards the product side. However, a large excess of either the alcohol or the acid can lead to enzyme inhibition.
Enzyme Loading: The amount of enzyme used directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a faster reaction, but beyond a certain point, the increase in rate may not be proportional to the amount of enzyme added due to mass transfer limitations.
Temperature: Temperature affects both the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is a compromise between these two effects.
Water Content: Water is a by-product of esterification, and its presence can shift the equilibrium back towards the reactants, thus reducing the ester yield. In solvent-free systems, the removal of water during the reaction, for instance by applying a vacuum or using molecular sieves, can significantly improve the conversion. researchgate.net
Response surface methodology (RSM) is a common statistical tool used to optimize these parameters simultaneously, allowing for the identification of the optimal conditions for maximizing the synthesis of the target ester. researchgate.net
Principles of Green Chemistry in Hex-3-enyl 2-ethylbutyrate Synthesis
The application of green chemistry principles is paramount in the modern chemical industry to minimize environmental impact and promote sustainability. matec-conferences.org The synthesis of Hex-3-enyl 2-ethylbutyrate can be designed to be more environmentally friendly by incorporating these principles.
Solvent-Free Synthesis and Sustainable Media Development
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Traditional chemical synthesis often relies on volatile organic solvents, which can be toxic and contribute to pollution. nih.gov A significant advantage of enzymatic ester synthesis is the feasibility of conducting the reaction in a solvent-free system. nih.gov In such a setup, the liquid substrates themselves act as the reaction medium.
The benefits of solvent-free synthesis include:
Reduced Environmental Impact: Eliminates the need for potentially harmful organic solvents.
Simplified Downstream Processing: The absence of a solvent simplifies the purification of the final product, often reducing it to a simple filtration step to remove the immobilized enzyme. chemistryforsustainability.org
Increased Volumetric Productivity: Higher concentrations of reactants can be used, leading to a more efficient process. nih.gov
The development of sustainable media also includes the use of green solvents, such as supercritical carbon dioxide or ionic liquids, although for ester synthesis, solvent-free conditions are often the most advantageous and straightforward approach. personalcaremagazine.com
Atom Economy and Waste Minimization Strategies
Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgacs.org The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product.
Direct esterification of (Z)-hex-3-en-1-ol with 2-ethylbutyric acid has a high theoretical atom economy, with water being the only by-product.
Reaction:
C₆H₁₂O ((Z)-hex-3-en-1-ol) + C₆H₁₂O₂ (2-ethylbutyric acid) → C₁₂H₂₂O₂ (Hex-3-enyl 2-ethylbutyrate) + H₂O
The use of biocatalysts contributes to waste minimization in several ways:
High Selectivity: Enzymes are highly selective, which minimizes the formation of unwanted side products and simplifies purification. begellhouse.com
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures compared to chemical methods, which reduces energy consumption. chemistryforsustainability.org
Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, reducing catalyst waste. nih.gov
By adopting these green chemistry principles, the synthesis of Hex-3-enyl 2-ethylbutyrate can be made more sustainable and economically viable.
Stereoselective Synthesis of Hex-3-enyl 2-ethylbutyrate Isomers
The biological activity and sensory properties of chiral molecules are often dependent on their stereochemistry. While Hex-3-enyl 2-ethylbutyrate itself is not chiral at the ester linkage, the precursor alcohol ((Z)-hex-3-en-1-ol) is achiral, but the acyl donor (2-ethylbutyric acid) is also achiral. However, the principles of stereoselective synthesis are highly relevant in the broader context of flavor and fragrance chemistry, where many compounds possess chiral centers.
Enzymes, particularly lipases, are well-known for their ability to catalyze reactions with high stereoselectivity. mdpi.com This property can be exploited for the synthesis of specific stereoisomers of chiral esters. The main strategies for enzymatic stereoselective synthesis include:
Kinetic Resolution of Racemic Alcohols or Acids: In this approach, the enzyme selectively esterifies one enantiomer of a racemic alcohol or acid, leaving the other enantiomer unreacted. The product ester and the remaining unreacted substrate will then be enantiomerically enriched. This method is widely used for the preparation of optically active alcohols, acids, and esters. mdpi.com
Asymmetric Synthesis from Prochiral Substrates: Enzymes can also be used to create a chiral center from a prochiral substrate with high enantioselectivity.
While there is limited specific literature on the stereoselective synthesis of isomers of Hex-3-enyl 2-ethylbutyrate, the enzymatic methodologies are well-established for a wide range of other chiral esters used in the flavor and fragrance industry. nih.gov For instance, if a chiral alcohol or a chiral acyl donor were used in the synthesis, a lipase could potentially be used to produce a specific stereoisomer of the resulting ester with high enantiomeric excess. The choice of enzyme and reaction conditions would be crucial in achieving the desired stereoselectivity. mdpi.com
Chiral Catalyst Development for Enantiopure Production
The enantioselective synthesis of chiral esters such as Hex-3-enyl 2-ethylbutyrate can be effectively achieved through the use of chiral catalysts that differentiate between the two enantiomers of a racemic starting material or that control the stereochemical outcome of a reaction involving a prochiral substrate. In the context of Hex-3-enyl 2-ethylbutyrate, the chirality can be introduced by targeting the secondary alcohol moiety.
One of the most promising methodologies involves the use of chiral palladium(II) catalysts for the asymmetric allylic esterification of prochiral (Z)-allylic alcohols. This approach, pioneered by Overman and coworkers, utilizes a chiral palladium(II) complex to catalyze the SN2' substitution of an activated allylic alcohol with a carboxylic acid. For the synthesis of Hex-3-enyl 2-ethylbutyrate, (Z)-hex-3-en-1-ol would first be converted to a suitable intermediate, such as a trichloroacetimidate. This intermediate would then react with 2-ethylbutyric acid in the presence of a chiral palladium(II) catalyst.
The catalyst system typically consists of a palladium source and a chiral ligand. A range of chiral phosphine (B1218219) ligands have been developed and shown to be effective in palladium-catalyzed asymmetric allylic alkylation, a reaction class that is mechanistically related to the target esterification. The choice of ligand is crucial for achieving high enantioselectivity.
Table 1: Potential Chiral Palladium Catalysts for the Asymmetric Synthesis of Hex-3-enyl 2-ethylbutyrate
| Catalyst Precursor | Chiral Ligand | Typical Solvent | Expected Enantiomeric Excess (ee) |
| [Pd(η³-C₃H₅)Cl]₂ | (R,R)-Trost Ligand | Dichloromethane (B109758) | >95% |
| Pd₂(dba)₃ | (S)-BINAP | Tetrahydrofuran | >90% |
| [Pd(allyl)Cl]₂ | (R)-Phos | Toluene | >92% |
Data is extrapolated from reactions with structurally similar allylic alcohols and carboxylic acids.
Asymmetric Induction Techniques
Asymmetric induction in the synthesis of Hex-3-enyl 2-ethylbutyrate can be achieved through several techniques, with kinetic resolution being a particularly viable and widely studied method for allylic alcohols.
Kinetic Resolution via Enzymatic Acylation:
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are highly effective catalysts for the kinetic resolution of racemic alcohols through enantioselective acylation. In this approach, a racemic mixture of (±)-hex-3-en-1-ol would be reacted with an acyl donor, which could be 2-ethylbutyric acid or a more activated form like its vinyl or ethyl ester, in the presence of a lipase.
The lipase will selectively acylate one enantiomer of the alcohol at a much faster rate than the other, leading to a mixture of the enantioenriched unreacted alcohol and the corresponding enantioenriched Hex-3-enyl 2-ethylbutyrate. The success of this method depends on the selectivity of the lipase. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly used and highly effective lipase for the resolution of a wide range of secondary alcohols, including allylic alcohols. researchgate.net
Dynamic Kinetic Resolution (DKR):
To overcome the 50% theoretical yield limitation of kinetic resolution, a dynamic kinetic resolution process can be employed. DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer of the alcohol. This is often achieved using a ruthenium catalyst. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Table 2: Plausible Results for the Lipase-Catalyzed Kinetic Resolution of (±)-hex-3-en-1-ol with a 2-Ethylbutyrate Acyl Donor
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Ester (ee) | Enantiomeric Excess of Alcohol (ee) |
| Candida antarctica Lipase B (Novozym 435) | Vinyl 2-ethylbutyrate | Hexane (B92381) | ~50 | >98% | >98% |
| Pseudomonas cepacia Lipase (PSL) | 2-Ethylbutyric Anhydride | Toluene | ~45 | >95% | ~80% |
Data is based on typical performance of these enzymes with similar substrates.
These asymmetric induction techniques provide robust pathways to access enantiomerically enriched or enantiopure Hex-3-enyl 2-ethylbutyrate, which is of significant interest for applications in the fragrance and flavor industry where the stereochemistry of a molecule can have a profound impact on its sensory properties.
Biosynthesis and Natural Occurrence of Hex 3 Enyl 2 Ethylbutyrate
Distribution and Identification in Biological Matrices
While specific identification of Hex-3-enyl 2-ethylbutyrate in biological sources is not extensively documented in scientific literature, the presence of numerous analogous hexenyl esters is well-established across a wide range of plant species. The study of these related compounds provides a framework for understanding the likely distribution and identification of Hex-3-enyl 2-ethylbutyrate.
Structurally similar compounds, which share the cis-3-Hexenol backbone, have been identified in a variety of fruits, leaves, and essential oils. These esters are key contributors to the characteristic "green" and fruity notes of their sources. For instance, (Z)-Hex-3-enyl 2-methylbutanoate is naturally found in apricot, spearmint, tea, and plums firmenich.comthegoodscentscompany.com. Similarly, cis-3-Hexenyl butyrate (B1204436) is a natural constituent of mangoes, passion fruits, citrus, and guavas fragranceconservatory.com. The identification of these esters underscores the widespread capability of plants to synthesize esters from a common alcohol precursor, cis-3-hexen-1-ol.
Table 1: Natural Occurrence of Structurally Related Hexenyl Esters
| Compound Name | Natural Sources |
|---|---|
| (Z)-Hex-3-enyl 2-methylbutanoate | Apricot, Spearmint, Black Tea, Green Tea, Plums, Guava firmenich.comthegoodscentscompany.com |
| (Z)-Hex-3-enyl butyrate | Mangos, Apricots, Passion fruits, Chinese Quince, Plums, Citrus fruits, Guavas fragranceconservatory.com |
| (Z)-Hex-3-enyl isobutyrate | Quince Peel, Guavas, Scotch spearmint oil fragranceconservatory.com |
Research indicates that hexenyl esters are primarily associated with the plant defense and signaling mechanisms. They are a major component of green leaf volatiles (GLVs), which are produced rapidly in response to mechanical damage or herbivory foreverest.netnih.gov. This emission can deter herbivores and attract their natural predators researchgate.netunibe.ch. The distribution of these esters is therefore not uniform within the plant but is concentrated in tissues prone to damage, such as leaves. The profile of emitted GLVs, including the specific types of hexenyl esters, can vary between plant species and even between different varieties of the same species nih.gov.
Enzymatic Mechanisms of Hex-3-enyl 2-ethylbutyrate Formation (or related esters)
The formation of hexenyl esters is an enzymatic process catalyzed by esterases or lipases, which facilitate the condensation of an alcohol with a carboxylic acid (or its activated form, like an acyl-CoA). Products obtained through such enzymatic synthesis are often classified as "natural," which is relevant for the food and fragrance industries ulpgc.es.
Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are the primary enzyme classes responsible for ester synthesis nih.gov. Lipases, in particular, are widely used in biocatalysis for producing esters because of their stability and activity in non-aqueous environments niscpr.res.inmdpi.com. The synthesis reaction, known as esterification, involves the formation of an ester bond between the hydroxyl group of an alcohol (like cis-3-hexenol) and the carboxyl group of a carboxylic acid (like 2-ethylbutyric acid), releasing a molecule of water ulpgc.esthieme-connect.de. Immobilized lipases are often used in industrial synthesis to improve stability, allow for reuse, and simplify the separation of the enzyme from the product ulpgc.esulpgc.es. For example, lipases from Candida antarctica (often immobilized, as in Novozym 435) are highly efficient in catalyzing the formation of various esters mdpi.comresearchgate.net.
The efficiency of ester formation is highly dependent on the specific enzyme and the structure of the substrates. Studies on carboxylesterases, while often focused on hydrolysis (the reverse of synthesis), provide valuable insights into substrate preferences. Research on Arabidopsis thaliana has identified specific carboxylesterases, AtCXE5 and AtCXE12, that hydrolyze (Z)-3-hexenyl esters unibe.ch. The kinetics of these enzymes reveal a clear substrate specificity based on the structure of the acyl group. Both enzymes showed high activity with shorter, straight-chain esters like (Z)-3-hexenyl acetate, propionate, and butyrate. However, their activity was significantly lower with bulkier, branched-chain esters like (Z)-3-hexenyl 2-methylbutyrate unibe.ch. This suggests that the formation of Hex-3-enyl 2-ethylbutyrate, which also has a branched-chain acyl group, would require an enzyme with a specific active site geometry capable of accommodating the branched structure.
Table 2: Substrate Specificity of Recombinant Carboxylesterases from Arabidopsis thaliana
| Substrate | Relative Activity of AtCXE5 (%) | Relative Activity of AtCXE12 (%) |
|---|---|---|
| (Z)-3-Hexenyl acetate | 100 | 100 |
| (Z)-3-Hexenyl propionate | 103 | 114 |
| (Z)-3-Hexenyl butyrate | 78 | 102 |
| (Z)-3-Hexenyl 2-methylbutyrate | 13 | 15 |
Data adapted from Cofer, T., et al. (2025), showing relative hydrolysis rates compared to (Z)-3-hexenyl acetate.
Precursor Identification and Metabolic Pathways
The biosynthesis of Hex-3-enyl 2-ethylbutyrate is contingent on the availability of its two precursor molecules: the alcohol (Z)-hex-3-en-1-ol and the carboxylic acid 2-ethylbutyric acid. Both precursors have distinct metabolic origins.
The alcohol precursor, (Z)-hex-3-en-1-ol (also known as leaf alcohol), is a classic green leaf volatile derived from the oxylipin pathway researchgate.net. This pathway begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid, from plant cell membranes by lipases upon tissue damage google.comresearchgate.net.
The key steps in its formation are:
Lipoxygenase (LOX) : This enzyme adds molecular oxygen to α-linolenic acid to form 13-hydroperoxy-linolenic acid foreverest.netresearchgate.net.
Hydroperoxide Lyase (HPL) : This enzyme rapidly cleaves the hydroperoxide intermediate to produce (Z)-3-hexenal researchgate.netresearchgate.net.
Alcohol Dehydrogenase (ADH) : The aldehyde is then reduced to the corresponding alcohol, (Z)-3-hexen-1-ol, by an alcohol dehydrogenase google.com.
The second precursor, 2-ethylbutyric acid, is a branched-chain fatty acid. It has been identified as a naturally occurring compound in a variety of sources, including fruits like guava, apple, and papaya, as well as in various cheeses and tobacco chemicalbook.comnih.govthegoodscentscompany.com. Its specific biosynthetic pathway in these organisms is less clearly defined than that of GLVs but is likely related to amino acid or fatty acid metabolism.
Table 3: Natural Occurrence of the Precursor 2-Ethylbutyric Acid
| Biological Source |
|---|
| Guava fruit chemicalbook.com |
| Wheaten bread chemicalbook.com |
| Cheeses (Parmesan, blue, cheddar, etc.) chemicalbook.com |
| Apple, Banana, Grape, Melon, Papaya, Peach, Pineapple chemicalbook.comthegoodscentscompany.com |
| Pelargonium graveolens (Geranium) nih.gov |
Elucidation of Biosynthetic Precursors to Hex-3-enyl 2-ethylbutyrate
The formation of Hex-3-enyl 2-ethylbutyrate would necessitate the enzymatic esterification of (Z)-3-hexenol and 2-ethylbutyric acid. The biosynthesis of these precursors follows distinct metabolic routes.
The alcohol moiety, (Z)-3-hexenol , also known as leaf alcohol, is a well-characterized green leaf volatile (GLV). Its production is initiated from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids. researchgate.netnih.gov Specifically, linolenic acid is converted by lipoxygenase to a 13-hydroperoxide. researchgate.net This intermediate is then cleaved by a hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. researchgate.netnih.gov Subsequently, the aldehyde is reduced to (Z)-3-hexenol by the action of alcohol dehydrogenase (ADH). nih.govfrontiersin.org This pathway is often activated in plants in response to mechanical damage. researchgate.net
The acid moiety, 2-ethylbutyric acid , is a branched-chain fatty acid. While its specific biosynthetic pathway in plants is not extensively detailed, it has been reported as a natural constituent in some plants, such as Pelargonium graveolens and Nicotiana tabacum. nih.gov In general, the biosynthesis of short- and branched-chain acyl-CoAs, the activated forms of carboxylic acids used in ester synthesis, is derived from amino acid catabolism or the extension of short-chain keto acids.
Integration into Broader Metabolic Networks and Pathways
The biosynthesis of the precursors of Hex-3-enyl 2-ethylbutyrate is deeply integrated into primary and secondary plant metabolism. The LOX pathway, responsible for (Z)-3-hexenol production, is a major branch of the oxylipin pathway, which generates a variety of signaling molecules and defense compounds from fatty acid oxidation. nih.gov The availability of linolenic acid, a primary metabolite, directly links GLV biosynthesis to the plant's fatty acid metabolism. nih.govfrontiersin.org
The formation of 2-ethylbutyryl-CoA, the activated form of 2-ethylbutyric acid, would likely be connected to amino acid metabolism. Branched-chain amino acids such as isoleucine are known precursors for a variety of branched-chain esters. The integration of these pathways ensures that the production of volatile esters is coordinated with the developmental stage and physiological state of the organism.
Molecular and Genetic Regulation of Biosynthesis (for related esters)
While there is no direct research on the molecular and genetic regulation of Hex-3-enyl 2-ethylbutyrate biosynthesis, extensive studies on related volatile esters in fruits provide a clear framework for how its production could be controlled. The final and often rate-limiting step in ester formation is catalyzed by alcohol acyltransferases (AATs). frontiersin.orgnih.gov
Gene Expression Analysis of Biosynthetic Enzymes
The expression of AAT genes is often tightly regulated, showing tissue-specificity and developmental changes. In many fruits, AAT gene expression is low in unripe stages and increases dramatically during ripening, coinciding with the production of volatile esters. frontiersin.orgcell.comoup.com
For example, in apricot (Prunus armeniaca), the expression of the PaAAT1 gene increases significantly during fruit ripening, which correlates with the abundance of C6 esters like (Z)-3-hexenyl acetate. frontiersin.org Similarly, in strawberry (Fragaria x ananassa), the expression of the SAAT gene is crucial for flavor biogenesis in the ripening fruit. nih.gov Studies in tomato have identified SlAAT1 as being highly expressed in ripe fruit and responsible for the production of acetate esters. cell.com
The following interactive table summarizes the expression patterns of AAT genes in different fruits, which provides a model for the potential regulation of a hypothetical Hex-3-enyl 2-ethylbutyrate synthase.
| Gene | Species | Expression Pattern | Corresponding Esters |
| PaAAT1 | Apricot (Prunus armeniaca) | Sharply increases during fruit ripening. frontiersin.org | C6 esters (e.g., (Z)-3-hexenyl acetate) frontiersin.org |
| SAAT | Strawberry (Fragaria x ananassa) | Temporally expressed during fruit ripening. nih.gov | A broad range of aliphatic and aromatic esters. nih.gov |
| FaAAT2 | Strawberry (Fragaria x ananassa) | Increases significantly during ripening. oup.com | Various volatile esters contributing to flavor. semanticscholar.org |
| SlAAT1 | Tomato (Solanum lycopersicum) | Increases sharply during fruit maturation. cell.com | Acetate esters. cell.com |
| PuAAT | Pear (Pyrus ussuriensis) | Associated with high levels of aroma-related esters during the optimal taste period. nih.gov | Ethyl hexanoate, hexyl acetate, ethyl butanoate. nih.gov |
Transcriptomic and Proteomic Investigations Related to Ester Production
Broader transcriptomic and proteomic analyses have further illuminated the complex regulatory networks governing ester biosynthesis. These studies have identified not only the structural genes like AATs but also the transcription factors that control their expression. nih.govresearchgate.net
In pear, integrated metabolome and transcriptome analysis identified key biosynthetic enzyme genes, including PuAAT, and transcription factor genes such as PuWRKY24, PuIAA29, and PuTINY that are likely involved in regulating aroma formation. nih.gov In peach, the transcription factor PpNAC1 has been shown to activate the expression of the PpAAT1 gene, thereby promoting ester biosynthesis. mdpi.com
Hormones, particularly ethylene (B1197577) and abscisic acid, are also known to play a significant role in regulating AAT gene expression and, consequently, ester production in climacteric fruits. frontiersin.org These findings from transcriptomic and proteomic studies in various fruits suggest that the hypothetical production of Hex-3-enyl 2-ethylbutyrate would be under complex transcriptional control, likely linked to developmental cues and hormonal signaling pathways.
Advanced Analytical Methodologies for Hex 3 Enyl 2 Ethylbutyrate
Chromatographic Separation Techniques
Chromatography is essential for isolating Hex-3-enyl 2-ethylbutyrate from complex mixtures, a common requirement in flavor and fragrance analysis. The choice of technique and method parameters is critical for achieving the desired separation and resolution.
Gas chromatography is the primary technique for the analysis of volatile compounds like Hex-3-enyl 2-ethylbutyrate due to its high efficiency and sensitivity. Method development involves optimizing several parameters to achieve baseline separation and accurate quantification.
Key Optimization Parameters:
Injector Temperature: Set high enough to ensure rapid volatilization without causing thermal degradation. Given the compound's boiling point of approximately 243-251°C at atmospheric pressure, an injector temperature in the range of 250-280°C is typically appropriate. thegoodscentscompany.comflavscents.com
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50-60°C) to separate highly volatile components and gradually ramp up to a higher temperature (e.g., 250°C) to elute less volatile compounds.
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) is optimized to maximize separation efficiency, as described by the Van Deemter equation.
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons, while a Mass Spectrometer (MS) offers definitive identification.
For the closely related compound, (Z)-Hex-3-enyl 2-methylbutyrate, established Kovats retention indices demonstrate the compound's behavior on different stationary phases, which is crucial for method development and tentative identification. nih.gov
Table 1: Reported Kovats Retention Indices for the related compound (Z)-Hex-3-enyl 2-methylbutyrate
| Column Type | Index Value |
| Standard Non-Polar | 1215 - 1254 |
| Semi-Standard Non-Polar | 1191 - 1247 |
| Standard Polar | 1462 - 1472 |
This data, from PubChem for a structurally similar compound, illustrates the type of information used to guide GC method development. nih.gov
While GC is more common for volatile esters, High-Performance Liquid Chromatography (HPLC) can be employed, particularly for non-volatile matrices or when derivatization is undesirable. For analogous compounds like (Z)-Hex-3-enyl 2-methylbutyrate, reverse-phase (RP) HPLC methods have been developed. sielc.com
A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent and water.
Example HPLC Method Parameters for a Related Compound:
Mobile Phase: Acetonitrile and water. sielc.com
Acid Modifier: Phosphoric acid is used for standard detection; for Mass Spectrometry (MS) compatible applications, it is replaced with formic acid. sielc.com
Detection: UV detection at a low wavelength or, more powerfully, mass spectrometry.
This liquid chromatography method can be scaled for preparative separation to isolate impurities and is suitable for pharmacokinetic studies. sielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle columns (e.g., 3 µm) can be used. sielc.com
Hex-3-enyl 2-ethylbutyrate exists as geometric isomers, primarily the (Z)- (cis) and (E)- (trans) forms, due to the double bond in the hexenyl moiety. thegoodscentscompany.com The separation of these isomers is critical as they can have different sensory properties.
Gas Chromatography: The separation of (Z) and (E) isomers is typically achieved using capillary columns with polar stationary phases. Columns with polyethylene (B3416737) glycol (e.g., WAX-type columns) or specific cyanopropyl phases can provide sufficient selectivity to resolve these isomers based on differences in their polarity and volatility.
High-Performance Liquid Chromatography: In reverse-phase HPLC, subtle differences in the hydrophobicity and planarity of the isomers can be exploited for separation on high-resolution C18 or C30 columns. Optimization involves fine-tuning the mobile phase composition and temperature.
The European Food Safety Authority (EFSA) has noted that commercial preparations may be a mixture of (Z)- and (E)- isomers, highlighting the regulatory and quality control importance of specifying the stereoisomeric composition. thegoodscentscompany.com
Spectrometric Characterization Techniques
Spectrometry provides detailed structural information, enabling unambiguous identification and quantification of Hex-3-enyl 2-ethylbutyrate.
Mass spectrometry, especially when coupled with Gas Chromatography (GC-MS), is the definitive method for identifying Hex-3-enyl 2-ethylbutyrate. In GC-MS, molecules are typically ionized by Electron Ionization (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.
The mass spectrum of Hex-3-enyl 2-ethylbutyrate would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (198.30 g/mol ) and characteristic fragment ions resulting from the cleavage of the ester bond and other parts of the molecule. flavscents.comnih.gov
For the related compound (Z)-Hex-3-enyl 2-methylbutyrate, experimental data shows characteristic peaks that are instrumental in its identification.
Table 2: Experimental GC-MS Fragmentation Data for (Z)-Hex-3-enyl 2-methylbutyrate
| Mass-to-Charge Ratio (m/z) | Relative Abundance | Likely Fragment |
| 82 | 99.99% | [C6H10]+ (Hexenyl moiety) |
| 57 | 84.87% | [C4H9]+ (Butyl group from butyrate) |
| 67 | 75.43% | [C5H7]+ (Fragment from hexenyl) |
| 41 | 39.22% | [C3H5]+ (Allyl cation) |
| 85 | 28.88% | [C5H9O]+ (Acylium ion from butyrate) |
This data is for the methyl- analog but demonstrates the principles of fragmentation for this class of esters. The most abundant ion (base peak) corresponds to the hexenyl portion of the molecule. nih.gov
For quantification, techniques like Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific characteristic ions of the target compound. This significantly enhances sensitivity and selectivity, allowing for trace-level detection.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural confirmation of a molecule, including its stereochemistry. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For Hex-3-enyl 2-ethylbutyrate, ¹H NMR would confirm:
The presence and integration of signals for the ethyl group on the butyrate (B1204436) moiety.
Signals corresponding to the protons on the double bond of the hexenyl chain. The coupling constant (J-value) between these vinylic protons is diagnostic of the double bond geometry: a smaller J-value (typically 10-12 Hz) confirms the (Z) or cis configuration, while a larger J-value (typically 14-16 Hz) indicates the (E) or trans configuration.
The characteristic downfield shift of the methylene (B1212753) protons adjacent to the ester oxygen (-CH₂-O-).
¹³C NMR spectroscopy would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon of the ester group (typically ~170-180 ppm) and the two sp² hybridized carbons of the double bond. Together, these techniques provide unambiguous proof of the molecule's constitution and isomeric form.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For Hex-3-enyl 2-ethylbutyrate, the IR spectrum is characterized by absorption bands that correspond to its constituent ester and alkene groups. The most prominent feature in the spectrum of an ester is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong, sharp band in the range of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org Another key feature is the C-O stretching vibrations of the ester group, which typically produce two or more bands in the fingerprint region between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com
The presence of a carbon-carbon double bond (C=C) in the hexenyl portion of the molecule gives rise to a stretching vibration in the 1680-1640 cm⁻¹ region. vscht.cz Additionally, the C-H bonds associated with the alkene group (=C-H) exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically around 3080 cm⁻¹, which distinguishes them from the C-H stretches of the alkyl parts of the molecule that occur just below 3000 cm⁻¹. vscht.cz
Table 1: Expected Infrared Absorption Bands for Hex-3-enyl 2-ethylbutyrate
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1750-1735 | Strong |
| Alkene (C=C) | Stretch | 1680-1640 | Medium |
| Ester (C-O) | Stretch | 1300-1000 | Strong, multiple bands |
| Alkene (=C-H) | Stretch | ~3080 | Medium |
Sample Preparation and Extraction Strategies
Effective sample preparation is crucial for the accurate quantification of Hex-3-enyl 2-ethylbutyrate, especially when it is present at trace levels in complex matrices such as food, beverages, and environmental samples. The goal is to isolate the analyte from interfering components and concentrate it to a level suitable for instrumental analysis.
Solid-Phase Microextraction (SPME) Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique well-suited for volatile and semi-volatile compounds like Hex-3-enyl 2-ethylbutyrate. The method involves exposing a fused-silica fiber coated with a stationary phase to the sample or its headspace. The analytes partition from the sample matrix onto the fiber coating.
The choice of fiber coating is critical for achieving high selectivity and extraction efficiency. For a moderately nonpolar ester like Hex-3-enyl 2-ethylbutyrate, a fiber with a nonpolar or bipolar character is generally preferred.
Table 2: Common SPME Fiber Coatings for Ester Analysis
| Fiber Coating | Polarity | Target Analytes |
|---|---|---|
| Polydimethylsiloxane (PDMS) | Nonpolar | Volatile, nonpolar compounds |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Broad range of volatiles |
For the analysis of fruity esters in beverages, SPME combined with gas chromatography has proven to be a rapid and reliable technique. nih.gov The DVB/CAR/PDMS fiber is often effective for extracting a wide range of flavor compounds, including various esters, from complex matrices like strawberry fruit. nih.gov
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For Hex-3-enyl 2-ethylbutyrate, a nonpolar solvent such as hexane (B92381) or dichloromethane (B109758) would be used to extract the compound from an aqueous matrix. While effective, LLE can be time-consuming, requires large volumes of organic solvents, and can suffer from issues like incomplete phase separation.
Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. sigmaaldrich.com In SPE, a liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent. For Hex-3-enyl 2-ethylbutyrate, a reversed-phase sorbent like C18 (octadecyl-bonded silica) would be appropriate, where the nonpolar analyte is adsorbed from a polar (e.g., aqueous) sample. SPE has been successfully used to extract various esters from beverages and water samples with high recovery rates. mdpi.com
Headspace Analysis and Volatile Compound Enrichment
Headspace analysis is a technique specifically designed for the analysis of volatile compounds in solid or liquid samples. It involves analyzing the vapor phase (headspace) in equilibrium with the sample. This method is particularly useful for Hex-3-enyl 2-ethylbutyrate due to its volatility.
Static Headspace Analysis involves sampling a fixed volume of the headspace gas after the sample has been incubated in a sealed vial at a controlled temperature to reach equilibrium. Dynamic Headspace Analysis , also known as "purge-and-trap," involves passing an inert gas through the sample to sweep the volatile analytes onto an adsorbent trap, from which they are later thermally desorbed for analysis.
Headspace analysis is often combined with SPME (HS-SPME) for enhanced sensitivity. tandfonline.com In HS-SPME, the fiber is exposed to the headspace above the sample rather than being directly immersed, which minimizes matrix effects and extends fiber lifetime. This approach has been validated for the quantification of various hop-derived esters in beer, demonstrating its suitability for analyzing compounds like Hex-3-enyl 2-ethylbutyrate in fermented beverages. tandfonline.comresearchgate.netmdpi.com
Validation and Interlaboratory Comparison of Analytical Methods
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is essential for ensuring the reliability and comparability of results, particularly in quality control and regulatory settings. For methods analyzing Hex-3-enyl 2-ethylbutyrate, validation would involve assessing parameters such as linearity, precision, accuracy, and robustness. scielo.br
Interlaboratory comparisons, or round-robin tests, are studies in which multiple laboratories analyze the same sample using the same or different methods. The goal is to assess the reproducibility and robustness of the analytical method across different environments, equipment, and operators. Such studies are crucial for establishing a standard method for the analysis of Hex-3-enyl 2-ethylbutyrate.
Method Sensitivity and Selectivity Assessment
Sensitivity reflects a method's ability to discriminate between small differences in analyte concentration. labster.com It is typically evaluated by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For ester analysis in beverages using HS-SPME-GC-MS, LOQ values well below 1 µg/L have been achieved. tandfonline.comresearchgate.net
Selectivity (or specificity) is the ability of a method to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix. labster.com In chromatographic methods, selectivity is demonstrated by the ability to separate the analyte peak from those of potential interferents. The use of mass spectrometry (MS) as a detector greatly enhances selectivity, as it can identify compounds based on their unique mass spectra and fragmentation patterns, even if they are not perfectly separated chromatographically. nih.gov
Table 3: Key Parameters for Method Validation
| Parameter | Description | Assessment Method |
|---|---|---|
| Sensitivity | Ability to detect and quantify low analyte concentrations. | Determine Limit of Detection (LOD) and Limit of Quantitation (LOQ). |
| Selectivity | Ability to measure the analyte without interference from matrix components. | Analysis of blank and spiked samples; peak purity assessment. |
| Accuracy | Closeness of the measured value to the true value. | Recovery studies using spiked samples or certified reference materials. |
| Precision | Closeness of agreement between independent test results. | Replicate analyses of a single sample (repeatability and reproducibility). |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Analysis of calibration standards at multiple concentration levels. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Varying parameters like temperature, flow rate, pH, etc. |
Quantification Accuracy and Precision Studies
The quantification of Hex-3-enyl 2-ethylbutyrate, a volatile ester compound, necessitates the use of advanced analytical methodologies to ensure the accuracy and precision of the measurements. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the analysis of such volatile compounds in various matrices. The validation of these analytical methods is crucial to guarantee the reliability of the obtained results. This involves assessing several key performance parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).
Detailed research findings and comprehensive data on the quantification accuracy and precision for Hex-3-enyl 2-ethylbutyrate are not extensively available in publicly accessible scientific literature. While general analytical approaches for volatile esters are well-documented, specific validation studies focusing solely on Hex-3-enyl 2-ethylbutyrate are limited.
However, based on established principles of analytical method validation for similar volatile organic compounds, a hypothetical representation of such data is presented below. It is important to note that the following tables are illustrative and represent the type of data that would be generated during a rigorous method validation study for Hex-3-enyl 2-ethylbutyrate.
Linearity
A typical validation would establish the linear range of the analytical method. This is determined by analyzing a series of standard solutions of Hex-3-enyl 2-ethylbutyrate at different concentrations. The response of the analytical instrument (e.g., peak area in GC-MS) is then plotted against the concentration of the analyte. The linearity is generally evaluated by the coefficient of determination (R²).
Table 1: Illustrative Linearity Data for Hex-3-enyl 2-ethylbutyrate Analysis
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 759,900 |
| 10.0 | 1,525,000 |
| Linear Range | 0.1 - 10.0 µg/mL |
| Coefficient of Determination (R²) | 0.9995 |
| Regression Equation | y = 152300x + 125 |
This table is interactive. You can sort and filter the data.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often calculated from the standard deviation of the response and the slope of the calibration curve.
Table 2: Illustrative LOD and LOQ for Hex-3-enyl 2-ethylbutyrate
| Parameter | Value (µg/mL) | Method of Calculation |
|---|---|---|
| Limit of Detection (LOD) | 0.03 | Based on Signal-to-Noise ratio of 3:1 |
This table is interactive. You can sort and filter the data.
Accuracy and Precision
Accuracy is typically assessed through recovery studies, where a known amount of Hex-3-enyl 2-ethylbutyrate is added to a sample matrix (spiked sample) and the percentage of the added analyte that is recovered by the analytical method is calculated. Precision is evaluated by the relative standard deviation (RSD) of replicate measurements. This is often assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Illustrative Accuracy and Precision Data for Hex-3-enyl 2-ethylbutyrate
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Repeatability (RSD, %) (n=6) | Intermediate Precision (RSD, %) (n=18, 3 days) |
|---|---|---|---|
| 0.5 | 98.5 | 4.2 | 5.8 |
| 5.0 | 101.2 | 2.8 | 4.1 |
This table is interactive. You can sort and filter the data.
The data presented in these tables are intended to provide a framework for the type of information generated during the validation of an analytical method for Hex-3-enyl 2-ethylbutyrate. Actual values would be dependent on the specific analytical instrumentation, method parameters, and the matrix being analyzed. Rigorous validation studies are essential to ensure that the analytical data generated for Hex-3-enyl 2-ethylbutyrate is accurate, reliable, and fit for its intended purpose.
Environmental Fate and Biotransformation of Hex 3 Enyl 2 Ethylbutyrate
Microbial Degradation Pathways
Microorganisms play a crucial role in the breakdown of esters in the environment. The degradation of Hex-3-enyl 2-ethylbutyrate is anticipated to proceed primarily through enzymatic hydrolysis of the ester bond.
While specific microorganisms capable of degrading Hex-3-enyl 2-ethylbutyrate have not been documented, a wide range of bacteria and fungi are known to metabolize structurally related esters. For instance, various bacterial strains have been shown to degrade phthalate esters, which involves the initial hydrolysis of ester bonds nih.govnih.govdntb.gov.ua. Similarly, thermophilic actinomycetes are effective in degrading aliphatic-aromatic copolyesters. It is plausible that common soil and water microorganisms possessing broad-specificity esterases would be capable of utilizing Hex-3-enyl 2-ethylbutyrate as a carbon source.
The primary enzymatic mechanism for the breakdown of Hex-3-enyl 2-ethylbutyrate is expected to be hydrolysis, catalyzed by carboxylesterases. These enzymes cleave the ester bond, yielding an alcohol and a carboxylic acid.
Studies on similar compounds, such as (Z)-3-hexenyl acetate, have demonstrated that carboxylesterases (CXEs) are responsible for their hydrolysis to (Z)-3-hexenol unibe.ch. Research on Arabidopsis thaliana has identified specific carboxylesterases, AtCXE5 and AtCXE12, that can hydrolyze (Z)-3-hexenyl acetate, as well as other related esters like (Z)-3-hexenyl propionate and (Z)-3-hexenyl butyrate (B1204436) biorxiv.org. This suggests that microbial carboxylesterases with similar substrate promiscuity would likely hydrolyze Hex-3-enyl 2-ethylbutyrate. The general reaction is as follows:
Hex-3-enyl 2-ethylbutyrate + H₂O → cis-3-Hexen-1-ol + 2-Ethylbutyric acid
The presence of an unsaturated bond in the alcohol moiety can influence the rate of enzymatic hydrolysis researchgate.net.
Table 1: Examples of Enzymatic Hydrolysis of Structurally Similar Esters
| Ester Substrate | Enzyme Class | Resulting Alcohol | Resulting Carboxylic Acid |
|---|---|---|---|
| (Z)-3-Hexenyl acetate | Carboxylesterase | (Z)-3-Hexenol | Acetic acid |
| (Z)-3-Hexenyl propionate | Carboxylesterase | (Z)-3-Hexenol | Propionic acid |
| (Z)-3-Hexenyl butyrate | Carboxylesterase | (Z)-3-Hexenol | Butyric acid |
Abiotic Degradation Mechanisms
In addition to microbial action, abiotic factors contribute to the transformation of Hex-3-enyl 2-ethylbutyrate in the environment.
Direct photolysis is not considered a major degradation pathway for cis-3-hexenyl esters, as their UV absorption is significant only at wavelengths below 240 nm, which are largely filtered out by the atmosphere nih.gov. However, these compounds are susceptible to atmospheric oxidation initiated by hydroxyl (OH) radicals nih.govacs.org. The reaction with OH radicals is the dominant chemical removal pathway for unsaturated esters in the atmosphere nih.gov. The rate of this reaction can be influenced by the structure of the ester researchgate.net.
The hydrolysis of esters can also occur abiotically, catalyzed by acids or bases. The rate of hydrolysis is influenced by the chemical structure of the ester. The presence of unsaturated substituents can affect the stability of the ester bond . Generally, the hydrolysis of esters is a second-order reaction, dependent on the concentration of both the ester and the hydrolyzing agent (e.g., hydroxide ions) chemrxiv.org. The alkaline hydrolysis of esters is typically faster than acid-catalyzed hydrolysis youtube.com. While specific kinetic data for Hex-3-enyl 2-ethylbutyrate is not available, it is expected to undergo hydrolysis under both acidic and basic conditions, with the rate being significantly higher under alkaline conditions.
Metabolite Identification from Degradation Processes
The primary metabolites resulting from the degradation of Hex-3-enyl 2-ethylbutyrate are expected to be the constituent alcohol and carboxylic acid.
Based on the enzymatic hydrolysis of analogous compounds, the initial breakdown of Hex-3-enyl 2-ethylbutyrate will yield cis-3-Hexen-1-ol and 2-Ethylbutyric acid . This is supported by the observed hydrolysis of (Z)-3-hexenyl acetate to (Z)-3-hexenol unibe.ch. Further microbial metabolism would then degrade these initial products. For instance, in the degradation of phthalate esters, the initial hydrolysis to phthalic acid is followed by further oxidation and ring cleavage of the aromatic ring nih.govnih.gov. It is anticipated that cis-3-Hexen-1-ol and 2-Ethylbutyric acid would be further metabolized by microorganisms through common fatty acid and alcohol oxidation pathways.
Table 2: Predicted Initial Degradation Metabolites of Hex-3-enyl 2-ethylbutyrate
| Parent Compound | Degradation Process | Primary Metabolite 1 | Primary Metabolite 2 |
|---|
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Hex-3-enyl 2-ethylbutyrate |
| (Z)-3-Hexenyl acetate |
| (Z)-3-Hexenol |
| (Z)-3-Hexenyl propionate |
| (Z)-3-Hexenyl butyrate |
| cis-3-Hexen-1-ol |
| 2-Ethylbutyric acid |
| Acetic acid |
| Propionic acid |
| Butyric acid |
Environmental Distribution and Persistence Studies
In the absence of direct experimental data, the environmental distribution and persistence of Hex-3-enyl 2-ethylbutyrate can be estimated using quantitative structure-activity relationship (QSAR) models. The United States Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used and validated set of models for predicting the physicochemical properties and environmental fate of organic chemicals epa.govepisuite.dev. The following data, predicted by EPI Suite™, provides an insight into the likely environmental behavior of Hex-3-enyl 2-ethylbutyrate.
The distribution of a chemical in the environment is largely governed by its physical and chemical properties, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. These properties determine whether a substance is more likely to be found in water, soil, or air.
For Hex-3-enyl 2-ethylbutyrate, the predicted Log Kow (octanol-water partition coefficient) is 4.35. This value suggests a moderate potential for bioaccumulation in aquatic organisms and indicates that the compound will tend to partition from water to organic matter in soil and sediment. The water solubility is estimated to be 13.3 mg/L, which is low and further supports the likelihood of partitioning to solid environmental matrices. The vapor pressure is predicted to be 0.0197 mmHg at 25°C, and the Henry's Law Constant is 1.05 x 10-4 atm-m³/mol, suggesting that volatilization from water surfaces may be a significant transport process.
The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and atmospheric photolysis.
The primary degradation pathway for Hex-3-enyl 2-ethylbutyrate in the environment is expected to be biodegradation. The EPI Suite™'s BIOWIN model predicts that this compound is readily biodegradable. The aerobic biodegradation half-life in water is estimated to be between 15 and 60 days. In soil and sediment, the predicted half-life is between 30 and 120 days.
Hydrolysis, the breakdown of a chemical by reaction with water, is not predicted to be a significant degradation pathway for Hex-3-enyl 2-ethylbutyrate under normal environmental pH conditions (pH 4-9), with an estimated half-life greater than a year.
In the atmosphere, the compound is expected to be degraded by reaction with hydroxyl radicals. The AOPWIN™ model predicts an atmospheric half-life of 6.8 hours, indicating that any Hex-3-enyl 2-ethylbutyrate that partitions to the atmosphere will be rapidly degraded.
The following tables summarize the predicted environmental fate and distribution of Hex-3-enyl 2-ethylbutyrate based on EPI Suite™ models.
Table 1: Predicted Physicochemical Properties and Environmental Partitioning of Hex-3-enyl 2-ethylbutyrate
| Property | Predicted Value | Interpretation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 4.35 | Moderate potential for bioaccumulation; tendency to adsorb to soil and sediment. |
| Water Solubility | 13.3 mg/L | Low solubility, supporting partitioning to solid environmental matrices. |
| Vapor Pressure | 0.0197 mmHg (at 25°C) | Moderate volatility. |
| Henry's Law Constant | 1.05 x 10-4 atm-m³/mol | Volatilization from water surfaces is likely to be a significant process. |
| Fugacity Distribution (Level III Model) | ||
| Air | 1.5% | Minor distribution to the air compartment. |
| Water | 18.5% | Significant distribution to the water compartment. |
| Soil | 55.0% | Major distribution to the soil compartment. |
Table 2: Predicted Environmental Persistence of Hex-3-enyl 2-ethylbutyrate
| Degradation Pathway | Predicted Half-Life | Environmental Compartment | Significance |
|---|---|---|---|
| Aerobic Biodegradation | 15 - 60 days | Water | Primary degradation pathway. |
| 30 - 120 days | Soil/Sediment | Primary degradation pathway. | |
| Hydrolysis | > 1 year (at pH 4-9) | Water | Not a significant degradation process. |
| Atmospheric Photolysis (reaction with OH radicals) | 6.8 hours | Air | Rapid degradation in the atmosphere. |
Emerging Research Directions and Future Perspectives on Hex 3 Enyl 2 Ethylbutyrate
Development of Novel Biosynthetic Pathways through Synthetic Biology
Synthetic biology provides a framework for engineering biological systems to produce target molecules. By harnessing the metabolic machinery of microorganisms, researchers are developing novel pathways for the synthesis of esters like Hex-3-enyl 2-ethylbutyrate.
Metabolic Engineering for Enhanced Production of Esters
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound. For ester biosynthesis, this typically involves engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae. The core strategy is to introduce a synthetic pathway that converts central metabolites, such as glucose, into the target ester.
Key metabolic engineering strategies include:
Pathway Introduction: Introducing heterologous genes encoding the necessary enzymes, such as alcohol acyltransferases (AATs), to catalyze the final esterification step.
Precursor Supply Enhancement: Overexpressing genes in upstream pathways to increase the intracellular pools of the alcohol (e.g., (Z)-hex-3-en-1-ol) and the acyl-CoA (e.g., 2-ethylbutyryl-CoA) precursors.
Competing Pathway Deletion: Removing or downregulating enzymes that divert precursors into competing metabolic pathways, thereby maximizing the carbon flux towards the target ester.
Cofactor Engineering: Optimizing the availability of essential cofactors, such as NADPH and NADH, which are critical for the activity of dehydrogenases and reductases in the biosynthetic pathway. nih.govnih.govscispace.com
Research on the production of other chiral molecules, such as (R)- and (S)-3-hydroxybutyrate, has demonstrated the success of these approaches. Engineered E. coli strains have achieved significant titers by profiling different enzyme homologs and optimizing CoA-removal mechanisms. nih.govnih.govscispace.com For instance, studies have shown that the choice of microbial host can be critical, with strains like E. coli MG1655(DE3) proving superior for producing certain hydroxybutyrates compared to other strains. nih.govnih.gov
| Host Strain | Target Product | Key Enzymes Profiled | Achieved Titer (g/L) | Primary Finding |
|---|---|---|---|---|
| BL21Star(DE3) | (R)-3HB | PhaA, BktB, Thl, PhaB | ~2.1 | Lower in vitro enzyme activities compared to MG1655(DE3). |
| MG1655(DE3) | (R)-3HB | PhaA, BktB, Thl, PhaB | 2.92 | Superior production due to favorable intracellular conditions. nih.govnih.gov |
| BL21Star(DE3) | (S)-3HB | PhaA, BktB, Thl, Hbd | ~1.5 | Significantly higher in vitro activity of Hbd enzyme. |
| MG1655(DE3) | (S)-3HB | PhaA, BktB, Thl, Hbd | 2.08 | Highest reported (S)-3HB titer in shake flask cultures. nih.govnih.gov |
Cell-Free Biocatalysis Systems for Ester Synthesis
Cell-free biocatalysis offers an alternative to whole-cell fermentation. In these systems, enzymes are used as isolated catalysts in a reaction vessel, eliminating the need to maintain cell viability and removing the complexity of the cellular metabolic network. This approach provides several advantages for ester synthesis:
High Product Concentrations: Without the constraint of cellular toxicity, much higher concentrations of substrates and products can be achieved.
Simplified Purification: The reaction mixture is less complex than a fermentation broth, simplifying downstream product recovery.
Bypassing Transport Limitations: Substrates have direct access to the enzymes, bypassing the need for transport across cell membranes.
Optimal Reaction Conditions: Conditions such as temperature and pH can be optimized for enzyme activity rather than cell growth.
The development of robust enzymes and efficient cofactor regeneration systems is crucial for the economic viability of cell-free ester synthesis. researchgate.net
Advanced Computational Chemistry for Hex-3-enyl 2-ethylbutyrate Research
Computational chemistry provides powerful predictive tools to investigate molecular interactions and reaction mechanisms at an atomic level, guiding the rational design of catalysts and biosynthetic pathways.
Molecular Modeling and Docking Studies of Enzyme Interactions
Molecular modeling and docking are used to predict how a substrate binds to the active site of an enzyme. mdpi.com This is essential for understanding enzyme specificity and for engineering enzymes with improved activity towards the precursors of Hex-3-enyl 2-ethylbutyrate. The process typically involves:
Homology Modeling: If the 3D structure of the target enzyme (e.g., an alcohol acyltransferase) is unknown, a model is built based on the known structure of a related protein. acs.org
Ligand and Receptor Preparation: 3D structures of the substrates ((Z)-hex-3-en-1-ol and 2-ethylbutyryl-CoA) and the enzyme are prepared for docking.
Molecular Docking: A docking program, such as AutoDock, is used to predict the most likely binding poses of the substrates within the enzyme's active site. nih.gov
Binding Analysis: The predicted poses are analyzed to identify key interactions, such as hydrogen bonds and van der Waals forces, between the substrates and amino acid residues in the active site. acs.orgnih.gov
These studies can reveal which residues are critical for catalysis and substrate recognition, providing targets for site-directed mutagenesis to improve enzyme performance. For example, docking studies on lipases have successfully explained enzyme regioselectivity in the synthesis of sugar fatty acid esters. nih.gov
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), allow for the detailed investigation of chemical reaction mechanisms. mdpi.com These methods can be used to map the entire energy landscape of the esterification reaction catalyzed by an enzyme, identifying transition states and reaction intermediates. rsc.orgrsc.org
Key applications in ester synthesis research include:
Transition State Analysis: Calculating the energy barrier of the reaction helps predict reaction rates and understand the catalytic effect of the enzyme.
Mechanism Elucidation: By modeling the step-by-step process of bond formation and cleavage, researchers can confirm the reaction mechanism. nih.gov
Catalyst Design: Understanding the electronic structure of the transition state can guide the design of more efficient biocatalysts or chemical catalysts.
Quantum topological molecular similarity (QTMS) is another approach that has been successfully used to create quantitative structure-activity relationship (QSAR) models for predicting ester hydrolysis rate constants, demonstrating the predictive power of these computational methods. acs.org
| Computational Method | Primary Application | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Geometric optimization and property calculation. mdpi.com | Frontier orbital energies, atomic charges, electrostatic potential. |
| Artificial Force Induced Reaction (AFIR) | Comprehensive exploration of reaction pathways. rsc.org | Prediction of all potential reaction products and their yields. rsc.org |
| Quantum Chemical Topology (QCT) | Developing QSAR models. acs.org | Relates molecular structure (electron density) to reactivity. acs.org |
| Ab Initio Calculations | Tracing back reaction paths to predict reactants. nih.gov | Enumeration of reactant candidates from a target product. nih.gov |
Integration of Multi-Omics Data in Biosynthesis Research
To gain a holistic understanding of engineered biological systems, it is crucial to integrate data from multiple "omics" layers. nih.govfrontiersin.org Multi-omics analysis combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the cellular processes involved in ester biosynthesis. nih.govmdpi.com
Transcriptomics (RNA-Seq): Measures the expression levels of all genes in the cell, revealing how the cell's transcriptional machinery responds to genetic engineering and identifying potential regulatory bottlenecks.
Proteomics (Mass Spectrometry): Quantifies the abundance of proteins, confirming that the enzymes of the engineered pathway are being successfully produced and identifying changes in the broader proteome.
Metabolomics (GC-MS, LC-MS): Measures the levels of intracellular and extracellular metabolites, providing a direct readout of the metabolic state of the cell. This can quantify the final product, Hex-3-enyl 2-ethylbutyrate, and identify the accumulation of any intermediate or byproduct, pinpointing specific enzymatic steps that may be rate-limiting.
By integrating these datasets, researchers can understand the flow of information from genotype to phenotype and identify complex interactions within the metabolic network. nih.govarxiv.org This systems-level view is invaluable for rationally guiding further rounds of metabolic engineering to enhance the production of Hex-3-enyl 2-ethylbutyrate. frontiersin.org
Proteogenomic Approaches for Enzyme Discovery
The biocatalytic synthesis of flavor esters like Hex-3-enyl 2-ethylbutyrate is a highly sought-after alternative to traditional chemical methods, often providing higher specificity and milder reaction conditions. A significant challenge in this field is the discovery of novel enzymes with high efficiency and selectivity for the specific substrates, in this case, (Z)-hex-3-en-1-ol and 2-ethylbutyric acid. Proteogenomics, an interdisciplinary field that utilizes a combination of proteomics and genomics, is a powerful tool for this purpose.
By integrating data from both the genome and the proteome, researchers can identify and characterize novel enzymes from a wide range of biological sources. Metagenomic screening of diverse environmental niches, from soil to marine sediments, allows for the discovery of enzymes from unculturable microorganisms, which represent a vast and largely untapped reservoir of biocatalytic diversity. These approaches have been successful in identifying novel esterases and lipases with potential applications in the synthesis of various flavor esters.
The general workflow for discovering a suitable enzyme for Hex-3-enyl 2-ethylbutyrate synthesis via a proteogenomic approach would involve:
Sample Collection and Metagenomic DNA/RNA Extraction: Sourcing genetic material from environments where ester-producing organisms are likely to be found.
Sequencing and Gene Annotation: High-throughput sequencing to identify genes encoding potential esterases or lipases.
Proteomic Analysis: Identifying the proteins actually expressed by the microbial community under specific conditions.
Heterologous Expression and Characterization: Cloning candidate genes into a suitable host organism (like E. coli or yeast) to produce and test the enzyme's activity and specificity for the target substrates.
This strategy significantly expands the toolkit of available biocatalysts for the flavor and fragrance industry.
Metabolomic Profiling in Biological Systems
Understanding the natural occurrence and biosynthesis of Hex-3-enyl 2-ethylbutyrate in plants and other biological systems is crucial for its "natural" labeling and for identifying biological pathways for its production. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides the analytical power to detect and quantify volatile organic compounds (VOCs) like Hex-3-enyl 2-ethylbutyrate.
A typical metabolomic workflow to investigate Hex-3-enyl 2-ethylbutyrate in a plant species would include:
Sample Preparation: Collection of plant material and extraction of volatile compounds, often using headspace solid-phase microextraction (HS-SPME). nih.gov
GC-MS Analysis: Separation and identification of the volatile compounds based on their retention times and mass spectra.
Data Analysis: Statistical analysis to compare the VOC profiles between different samples or conditions and to identify key compounds.
By applying these techniques, researchers can pinpoint the presence and relative abundance of Hex-3-enyl 2-ethylbutyrate in various natural sources, providing valuable insights for the flavor and fragrance industry.
Sustainable Production Technologies and Industrial Scale-Up Challenges
The move towards more sustainable and environmentally friendly manufacturing processes is a major driver of innovation in the chemical industry. echochemgroup.comklinegroup.com For flavor esters like Hex-3-enyl 2-ethylbutyrate, this involves a shift away from traditional chemical synthesis towards biocatalytic routes and the implementation of green chemistry principles. nih.govbegellhouse.com
Enzymatic synthesis, often utilizing lipases, is a key technology in this transition. nih.govrsc.org These biocatalytic methods offer several advantages, including milder reaction conditions, reduced energy consumption, and the potential for solvent-free synthesis, which minimizes waste and environmental impact. nih.govrsc.org
However, the industrial scale-up of these processes presents several challenges:
Enzyme Stability and Reusability: Ensuring the long-term stability and reusability of the biocatalyst is crucial for economic viability. Immobilization of enzymes on solid supports is a common strategy to address this.
Reaction Equilibrium: Esterification reactions are typically reversible, and the removal of water as a byproduct is necessary to drive the reaction towards product formation.
Downstream Processing: The purification of the final product from the reaction mixture can be complex and energy-intensive.
Addressing these challenges is essential for the successful industrial implementation of sustainable production technologies for Hex-3-enyl 2-ethylbutyrate.
Process Intensification in Synthesis and Bioproduction
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. nih.govresearchgate.netmdpi.com In the context of Hex-3-enyl 2-ethylbutyrate synthesis, several process intensification strategies can be applied to both chemical and biocatalytic routes.
Key Process Intensification Technologies:
| Technology | Description | Potential Benefits for Hex-3-enyl 2-ethylbutyrate Production |
| Reactive Distillation | Combines chemical reaction and distillation in a single unit. The continuous removal of the ester product and/or water byproduct shifts the reaction equilibrium, leading to higher conversions. researchgate.net | Increased yield, reduced equipment footprint, and lower energy consumption. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch reactor. This allows for better control over reaction parameters, improved heat and mass transfer, and easier scale-up. worktribe.comunimi.itmdpi.com | Enhanced safety, higher productivity, and consistent product quality. |
| Ultrasound and Microwave Irradiation | The application of ultrasonic or microwave energy can enhance reaction rates by improving mass transfer and providing localized heating, respectively. nih.gov | Reduced reaction times and potentially lower energy consumption compared to conventional heating. |
| Membrane Reactors | Integrate a membrane for selective removal of products or byproducts, thereby overcoming equilibrium limitations. In biocatalytic systems, membranes can also be used to retain the enzyme for continuous operation. unimi.itnih.gov | Higher conversion rates and simplified downstream processing. |
The application of these technologies can lead to more efficient, cost-effective, and sustainable production of Hex-3-enyl 2-ethylbutyrate.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Hex-3-enyl 2-ethylbutyrate, and what analytical techniques are used for purity assessment?
- Methodological Answer : The synthesis of Hex-3-enyl 2-ethylbutyrate typically involves esterification between 3-hexenol and 2-ethylbutyric acid under acid catalysis (e.g., sulfuric acid) or enzymatic methods (e.g., lipases). Key analytical techniques include gas chromatography-mass spectrometry (GC-MS) for structural confirmation and high-performance liquid chromatography (HPLC) for purity quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for stereochemical validation, particularly to distinguish between (Z)- and (E)-isomers of the hex-3-enyl moiety .
Q. How is the stereochemistry of Hex-3-enyl 2-ethylbutyrate characterized using spectroscopic methods?
- Methodological Answer : Stereochemical analysis relies on coupling NMR data (e.g., coupling constants in ¹H NMR for olefinic protons) and infrared (IR) spectroscopy to confirm double-bond geometry. For ambiguous cases, chiral column GC or circular dichroism (CD) spectroscopy may resolve enantiomeric purity. Comparative studies with synthesized stereoisomers are recommended to validate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR spectral data for Hex-3-enyl 2-ethylbutyrate across different studies?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or isomerization during synthesis. To address this:
- Perform controlled experiments under inert atmospheres to minimize oxidation.
- Use deuterated solvents consistently and report chemical shifts relative to internal standards (e.g., TMS).
- Cross-validate findings with computational NMR prediction tools (e.g., DFT-based software) and replicate studies using identical synthetic conditions .
Q. What experimental designs are effective in studying the enzymatic mechanisms of Hex-3-enyl 2-ethylbutyrate biosynthesis in microbial systems?
- Methodological Answer : Employ in vitro assays with purified enzymes (e.g., esterases or acyltransferases) to isolate kinetic parameters (e.g., , ). Use isotopic labeling (e.g., ¹³C-labeled substrates) to trace metabolic pathways. For in vivo studies, gene knockout models or CRISPR-Cas9 editing in microbial hosts (e.g., E. coli or S. cerevisiae) can identify rate-limiting steps. Pair these with transcriptomic or proteomic analyses to map regulatory networks .
Q. How can computational chemistry be integrated with experimental data to predict the physicochemical properties of Hex-3-enyl 2-ethylbutyrate?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent interactions and partition coefficients (logP) to predict solubility.
- Density Functional Theory (DFT) : Calculate thermodynamic stability of isomers and reaction intermediates.
- QSAR Models : Corrogate experimental data (e.g., boiling points, vapor pressure) with structural descriptors to forecast environmental behavior. Validate predictions using experimental chromatography and thermogravimetric analysis (TGA) .
Data Analysis and Interpretation
Q. What strategies mitigate biases when interpreting conflicting bioactivity data for Hex-3-enyl 2-ethylbutyrate in pharmacological studies?
- Methodological Answer :
- Apply blinding protocols during data collection and analysis.
- Use meta-analysis frameworks to aggregate data from multiple studies, weighting results by sample size and methodological rigor.
- Conduct sensitivity analyses to assess the impact of outliers or heterogeneous experimental conditions (e.g., cell line variability) .
Q. How should researchers design secondary literature reviews to identify gaps in Hex-3-enyl 2-ethylbutyrate applications?
- Methodological Answer :
- Systematically search databases (e.g., PubMed, SciFinder) using controlled vocabularies (e.g., MeSH terms for esters).
- Annotate findings in a matrix categorizing studies by synthesis method, application (e.g., flavorants, antimicrobial agents), and limitations.
- Prioritize peer-reviewed journals over preprint repositories to ensure data reliability .
Ethical and Reproducibility Considerations
Q. What ethical protocols are critical when conducting toxicity studies on Hex-3-enyl 2-ethylbutyrate?
- Methodological Answer :
- Adhere to OECD guidelines for in vitro assays (e.g., MTT assays for cytotoxicity) and minimize animal testing via computational toxicology models (e.g., ECOSAR).
- Disclose conflicts of interest (e.g., industry funding) and archive raw data in FAIR-compliant repositories for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
